MC-PEG2-Boc

PROTAC Linker Design Structure-Activity Relationship (SAR) Targeted Protein Degradation

MC-PEG2-Boc (CAS 640267-55-6) is a heterobifunctional linker characterized by a maleimide group for thiol conjugation and a Boc-protected amine for orthogonal deprotection. It serves as a foundational building block for constructing maleimide-containing conjugates and is widely recognized in the PROTAC (Proteolysis Targeting Chimera) field as a PEG-based linker that introduces a precisely defined, short (PEG2) spacer between a target protein ligand and an E3 ligase ligand.

Molecular Formula C21H35N3O7
Molecular Weight 441.5 g/mol
Cat. No. B12395267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-PEG2-Boc
Molecular FormulaC21H35N3O7
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCCN1C(=O)C=CC1=O
InChIInChI=1S/C21H35N3O7/c1-21(2,3)31-20(28)23-11-14-30-16-15-29-13-10-22-17(25)7-5-4-6-12-24-18(26)8-9-19(24)27/h8-9H,4-7,10-16H2,1-3H3,(H,22,25)(H,23,28)
InChIKeyNGEGKWWHGXPOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MC-PEG2-Boc: A Key Boc-Protected Maleimide PEG2 Linker for PROTAC Synthesis and Bioconjugation


MC-PEG2-Boc (CAS 640267-55-6) is a heterobifunctional linker characterized by a maleimide group for thiol conjugation and a Boc-protected amine for orthogonal deprotection [1]. It serves as a foundational building block for constructing maleimide-containing conjugates and is widely recognized in the PROTAC (Proteolysis Targeting Chimera) field as a PEG-based linker that introduces a precisely defined, short (PEG2) spacer between a target protein ligand and an E3 ligase ligand . Its structure provides a controlled balance of hydrophilicity and conformational flexibility, making it a critical component in the rational design of degraders where spatial geometry dictates ternary complex formation.

MC-PEG2-Boc: Why Linker Length and Composition Prevent Generic Substitution in PROTAC Design


In the context of PROTAC development, linker selection is not a trivial interchange; it is a critical determinant of degradation efficacy, selectivity, and drug-like properties. While the broader class of PEG linkers or alkyl chains can connect the same warheads, the specific length and composition (e.g., PEG2 vs. PEG4) directly modulates the geometry of the induced ternary complex (POI-PROTAC-E3 Ligase), leading to vastly different DC50 (degradation) values [1]. Even minor structural changes, such as replacing an ether oxygen with a methylene group, can alter cellular permeability by orders of magnitude and fundamentally change the conformer population available for membrane translocation [2]. Consequently, substituting MC-PEG2-Boc with a longer PEG chain or an alkyl analog without empirical validation risks abolishing target engagement, drastically reducing cell permeability, or completely losing degradation activity, rendering the resulting PROTAC molecule inactive.

MC-PEG2-Boc: Comparative Evidence for Linker Selection, Solubility, and Cell Permeability


MC-PEG2-Boc in Linker Length Optimization: Short PEG2 Spacer Defines Unique Ternary Complex Geometry for Targeted Degradation

MC-PEG2-Boc provides a precisely defined 2-unit polyethylene glycol (PEG2) spacer. In a systematic study of VHL-recruiting PROTACs, it was demonstrated that altering linker length by even a single PEG unit can significantly impact degradation efficiency without affecting the binary binding affinity (IC50) of the warhead [1]. Specifically, when comparing PROTACs designed to degrade ERα, the PEG3 linker variant (LCL-ER(dec)) exhibited the highest degradation activity, while the PEG2 variant (LCL-ER(dec)-P2) and PEG4 variant (LCL-ER(dec)-P4) showed distinct differences in degradation profiles despite maintaining near-identical target binding affinities (IC50 = 30–50 nM) [1]. This demonstrates that the specific spatial distance enforced by a PEG2 unit is a critical variable in achieving productive ternary complex formation.

PROTAC Linker Design Structure-Activity Relationship (SAR) Targeted Protein Degradation

MC-PEG2-Boc vs. Alkyl Linkers: PEG-Based Design Drives a 1000-Fold Increase in Cell Permeability Over Alkyl Analogs

While MC-PEG2-Boc is a PEG-based linker, the broader class of PROTACs utilizing PEG spacers exhibit a critical advantage in passive cell permeability compared to their alkyl-chain counterparts. A direct comparative study of two VHL PROTACs differing only in the linker composition (PEG vs. alkyl) revealed that the PEG-containing PROTAC demonstrated nearly three orders of magnitude (1000x) higher passive permeability than the alkyl-linked PROTAC [1]. This was attributed to the ability of the PEG linker to maintain a consistent conformational ensemble in both polar and nonpolar environments, whereas the alkyl linker underwent a hydrophobic collapse that drastically increased its polar surface area in a membrane-like environment [1].

Cell Permeability MD Simulations ADME Properties

MC-PEG2-Boc vs. Longer PEG Analogs: Optimized for 'Tight' Ternary Complex Geometries and Reduced Aggregation Risk

The short PEG2 unit in MC-PEG2-Boc is strategically important for specific PROTAC designs. In the context of linker length optimization, PEG2 confers a minimal hydration shell and a short backbone, making it ideally suited for 'tight' geometries where the binding pockets of the target protein and the E3 ligase are situated in close proximity [1]. In contrast, longer PEG chains (e.g., PEG6) or alkyl linkers may create steric clashes, prevent the formation of a productive ternary complex, or, conversely, introduce excessive flexibility that reduces the effective molarity of the two ligands [2].

PROTAC Ternary Complex Linker Hydration Aggregation

MC-PEG2-Boc: Optimal Use Cases Driven by Linker-Specific Evidence


PROTAC Optimization: When Structural Data Suggests a Short, Rigid Tether is Required

MC-PEG2-Boc is the optimal linker choice for constructing PROTACs when prior docking studies, crystal structures, or computational models indicate that the target protein's warhead binding site and the E3 ligase's engagement surface are in close proximity [1]. Its defined PEG2 length prevents the steric clash and entropic penalty associated with longer, more flexible linkers (e.g., PEG4 or PEG6), thereby maximizing the probability of forming a stable, productive ternary complex [1].

Building Degraders for Intracellular Targets Requiring High Passive Permeability

For targets where efficient cell entry is a primary challenge, a linker derived from MC-PEG2-Boc provides a foundational advantage. As demonstrated by comparative permeability studies, PROTACs built with PEG-based linkers exhibit up to 1000-fold higher passive cell permeability than their alkyl-linked counterparts [2]. Therefore, incorporating MC-PEG2-Boc into the degrader scaffold is a strategic decision to bias the molecule towards a more favorable permeability profile, increasing the likelihood of achieving effective intracellular concentrations and subsequent target degradation [2].

Rational SAR Studies to Map the Optimal Linker Length for a New Target

MC-PEG2-Boc is an essential component in the systematic exploration of linker length-activity relationships (SAR). As demonstrated by the ERα PROTAC study, the activity difference between PEG2, PEG3, and PEG4 linkers is profound and cannot be predicted from binary binding assays alone [3]. Procuring MC-PEG2-Boc as part of a focused library of PEGn linkers (n=2,3,4, etc.) allows medicinal chemists to empirically map the 'linker dependence' of their specific target-ligase pair, identifying the optimal spacer length for maximal degradation efficiency and selectivity [3].

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